molecular formula C20H22ClN5O2 B2765941 2-(2-chlorophenyl)-1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034479-42-8

2-(2-chlorophenyl)-1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2765941
CAS No.: 2034479-42-8
M. Wt: 399.88
InChI Key: IHXBUUBFDZNELV-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a heterocyclic organic molecule featuring a 2-chlorophenyl group, a piperidine ring linked to a 1,2,4-oxadiazole moiety, and a substituted pyrazole unit. The 1,2,4-oxadiazole ring is known for metabolic stability and bioisosteric replacement of ester or amide groups, while the pyrazole and chlorophenyl groups may enhance binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-2-26-17(7-10-22-26)20-23-19(24-28-20)14-8-11-25(12-9-14)18(27)13-15-5-3-4-6-16(15)21/h3-7,10,14H,2,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBUUBFDZNELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a complex organic molecule that integrates multiple pharmacologically active moieties. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C19H22ClN5O2\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2

Biological Activity Overview

The biological activities of this compound are primarily attributed to its oxadiazole and pyrazole components, which have been extensively studied for their anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies indicate that derivatives of oxadiazoles and pyrazoles exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Cell Lines Tested: HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
  • IC50 Values: Some derivatives showed IC50 values in the range of 5.55 to 35.58 μM, indicating potent cytotoxicity compared to standard drugs like Doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis:
    • The compound triggers mitochondrial pathways leading to apoptosis, evidenced by increased reactive oxygen species (ROS) production and activation of caspases .
  • Cell Cycle Arrest:
    • Flow cytometry analyses revealed that treatment with the compound resulted in an increase in G0/G1 phase cells and a decrease in G2/M phase cells, indicating effective cell cycle modulation .
  • Targeting Tyrosine Kinase Pathways:
    • The pyrazole moiety has been associated with inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds related to this structure:

Substituent PositionType of SubstituentEffect on Activity
2nd position (Oxadiazole)Bulky aryl groupsEnhanced anticancer activity
5th position (Pyrazole)Electron-donating groupsIncreased cytotoxicity
Piperidine ringVariations in alkyl chainModulation of pharmacokinetics

Case Studies

  • EGFR Inhibition:
    • A study demonstrated that derivatives similar to this compound showed promising EGFR inhibition with IC50 values significantly lower than standard inhibitors like gefitinib .
  • Comparative Analysis:
    • Compounds derived from similar scaffolds were tested against various cancer cell lines, revealing that modifications in substituents led to enhanced potency or selectivity against specific cancer types .

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential in treating various disorders, including:

  • CNS Disorders : Research indicates that derivatives of this compound may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and mild cognitive impairment due to their ability to modulate neurotransmitter systems .
  • Metabolic Syndrome : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been linked to the management of metabolic syndrome components such as obesity and type 2 diabetes. Compounds similar to this one have shown promise in reducing insulin resistance and improving metabolic profiles .
  • Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of pyrazole-based compounds. The synthesis of related compounds has demonstrated effective antibacterial and antifungal activities, suggesting that this compound may also exhibit similar properties .

Synthesis Methodologies

The synthesis of 2-(2-chlorophenyl)-1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate hydrazones.
  • Piperidine Substitution : The introduction of the piperidine moiety can be accomplished via nucleophilic substitution reactions.
  • Oxadiazole Incorporation : The oxadiazole ring is formed through condensation reactions with suitable precursors.

These synthetic routes are crucial for optimizing yield and purity for further biological evaluation.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • Neuroprotective Effects : A study focused on the neuroprotective properties of pyrazole derivatives showed that compounds similar to this compound exhibited significant improvements in cognitive function in animal models of Alzheimer's disease .
StudyFindings
NeuroprotectionSignificant cognitive improvement in animal models
Antimicrobial ActivityEffective against several bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Containing Analogs

Compounds with 2-chlorophenyl substituents, such as (Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one (), share the chlorophenyl group but differ in their core structures.

Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a critical feature shared with compounds like 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (). However, the benzothiazole group in ’s compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the ethyl-pyrazole substituent in the target compound. Topological analysis of electron density (via Multiwfn) reveals that oxadiazole rings exhibit strong dipole moments, favoring polar interactions in enzymatic active sites .

Pyrazole-Based Compounds

Pyrazole derivatives, such as 1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}-4-(4-Methoxyphenyl)-1H-Pyrazol-5-amine (), highlight the role of pyrazole in modulating solubility and bioavailability. Noncovalent interaction (NCI) analysis shows that ethyl groups contribute to weaker van der Waals interactions compared to aromatic substituents .

Structural and Functional Data Table

Compound Name Key Features Molecular Weight (g/mol) Notable Interactions
2-(2-Chlorophenyl)-1-(4-(5-(1-Ethyl-1H-Pyrazol-5-yl)-1,2,4-Oxadiazol-3-yl)Piperidin-1-yl)Ethanone Chlorophenyl, oxadiazole, piperidine, ethyl-pyrazole ~414.9 Hydrophobic (chlorophenyl), dipole (oxadiazole)
(Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one Chlorophenyl, nitro-hydrazine, pyrazolone ~359.8 Electron-withdrawing (nitro), π-π stacking
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole, propynyl, pyrazolone ~377.5 Sulfur-based aromaticity, alkyne rigidity
1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}-4-(4-Methoxyphenyl)-1H-Pyrazol-5-amine Dichlorophenyl, pyridazine, methoxyphenyl ~455.3 Polar (methoxy), halogen bonding (dichloro)

Research Implications

The target compound’s hybrid structure combines features of chlorophenyl, oxadiazole, and pyrazole moieties, offering a balance of hydrophobicity, dipole interactions, and conformational flexibility. Further studies should explore synthetic modifications to the ethyl-pyrazole group to enhance selectivity, guided by the structural diversity observed in and .

Q & A

Q. What are the key considerations in synthesizing 2-(2-chlorophenyl)-1-[4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone?

  • Methodological Answer : Synthesis requires multi-step protocols involving:
  • Heterocyclic ring formation : Oxadiazole rings are synthesized via cyclization of acylhydrazides under reflux with POCl₃ or using carbodiimide coupling agents .
  • Piperidine functionalization : Piperidine intermediates are often alkylated or coupled with chlorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic optimization : Pd-mediated cross-coupling or Cu-catalyzed "click" reactions may enhance yield for pyrazole-oxadiazole hybrids .
  • Key parameters : Temperature (60–120°C), solvent polarity (DMF or dichloromethane), and pH control (neutral to slightly basic) are critical .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorophenyl protons at δ 7.3–7.5 ppm; piperidine methylenes at δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve oxadiazole and pyrazole impurities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 424.1) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization but may require post-reaction purification via silica gel chromatography .
  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings of pyrazole intermediates (yield improvement: 15–20%) .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions in heterocycle formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace ethyl on pyrazole with methyl/cyclopropyl; vary oxadiazole substituents) .
  • Bioassay panels : Test analogs against target enzymes (e.g., kinases, GPCRs) and in cytotoxicity assays (IC₅₀ values).
  • Data correlation : Use computational tools (e.g., molecular docking) to link substituent electronegativity/steric effects to activity trends .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Answer :
  • Selectivity profiling : Screen against related targets (e.g., compare binding to serotonin 5-HT₂A vs. 5-HT₂C receptors) .
  • Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., oxadiazole ring oxidation) .
  • Prodrug approaches : Mask polar groups (e.g., piperidine nitrogen) with acetyl or PEG moieties to reduce non-specific interactions .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Experimental replication : Validate assays in triplicate with blinded controls .
  • Buffer standardization : Ensure consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) in kinase inhibition assays .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

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